molecular formula C4H6Br3N3 B2540274 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide CAS No. 1803592-86-0

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B2540274
CAS No.: 1803592-86-0
M. Wt: 335.825
InChI Key: KUPKOAOSTVRDLG-UHFFFAOYSA-N
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Description

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms attached to the triazole ring and an ethyl group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of 1-(2-ethyl)-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding triazole derivatives with reduced bromine content.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with various biological receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole
  • 3-bromo-1-(2-iodoethyl)-1H-1,2,4-triazole
  • 3-chloro-1-(2-bromoethyl)-1H-1,2,4-triazole

Uniqueness

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. The specific arrangement of bromine atoms and the triazole ring also contribute to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-1-(2-bromoethyl)-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3.BrH/c5-1-2-9-3-7-4(6)8-9;/h3H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPKOAOSTVRDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-86-0
Record name 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
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